ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a thiophene ring, a five-membered ring made up of four carbon atoms and one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method was used to synthesize a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the reaction of lauroyl isothiocyanate with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate gave ethyl 2-(3-dodecanoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .Scientific Research Applications
Synthesis and Characterization
Research on related compounds emphasizes the synthesis and in vitro evaluation of derivatives for potential biological activities. For instance, compounds structurally related to ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE), demonstrating significant inhibitory potential with low nanomolar Ki values. This highlights the compound's relevance in developing treatments for conditions involving HLE, such as inflammatory diseases (Gütschow et al., 1999).
Biological Activities
Derivatives of this compound class have been synthesized and assessed for various biological activities, including antimicrobial, anti-inflammatory, and anti-rheumatic effects. Some derivatives have shown promising activity against a range of pathogenic bacterial strains and fungal species, underscoring their potential as antimicrobial agents (Altundas et al., 2010). Furthermore, specific compounds have demonstrated significant anti-rheumatic effects in in vivo models, suggesting potential therapeutic applications in treating rheumatic diseases (Sherif & Hosny, 2014).
Anticancer Potential
There has been a focused effort on discovering new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives for breast cancer treatment. Multicomponent synthesis approaches have led to a variety of compounds that exhibit antiproliferative potential against cancer cell lines. Among these, specific derivatives have shown to induce apoptosis in cancer cells, offering a promising direction for the development of novel anticancer therapies (Gad et al., 2020).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[4-(diethylamino)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-23(5-2)15-12-10-14(11-13-15)19(24)22-20-18(21(25)26-6-3)16-8-7-9-17(16)27-20/h10-13H,4-9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBOZMWKJIMADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.